molecular formula C13H6ClFOS B8579595 6-Chloro-2-fluoro-9H-thioxanthen-9-one CAS No. 60086-41-1

6-Chloro-2-fluoro-9H-thioxanthen-9-one

Cat. No.: B8579595
CAS No.: 60086-41-1
M. Wt: 264.70 g/mol
InChI Key: AANHDQKCLTZXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-fluoro-9H-thioxanthen-9-one is a synthetic thioxanthone derivative, a class of sulfur-containing heterocyclic compounds recognized as privileged structures in medicinal chemistry and functional materials. As a bioisostere of naturally occurring xanthones, the thioxanthone core offers a versatile scaffold for developing novel bioactive molecules, with particular significance in oncology research. Recent studies on structurally similar chloro- and amino-substituted thioxanthones have demonstrated potent cell growth inhibition activity against a range of human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5) . These compounds function as promising lead structures, with some analogs exhibiting mechanisms that involve the modulation of autophagy and induction of apoptosis, positioning them as potential theranostic agents that combine therapeutic action with diagnostic fluorescence capabilities . Beyond its pharmaceutical potential, the thioxanthone structure is widely employed in industrial applications as an efficient photoinitiator in UV-curable systems . The compound's strong light-absorbing properties enable it to initiate polymerization upon exposure to ultraviolet radiation, making it a valuable component in the formulation of inks, coatings, and adhesives that require rapid curing and high performance . The strategic chloro and fluoro substitutions on the aromatic ring system are designed to fine-tune the compound's electronic properties, potentially enhancing its efficacy in both biological and photochemical applications. This reagent is intended for research and further manufacturing purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

60086-41-1

Molecular Formula

C13H6ClFOS

Molecular Weight

264.70 g/mol

IUPAC Name

6-chloro-2-fluorothioxanthen-9-one

InChI

InChI=1S/C13H6ClFOS/c14-7-1-3-9-12(5-7)17-11-4-2-8(15)6-10(11)13(9)16/h1-6H

InChI Key

AANHDQKCLTZXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Thioxanthenone derivatives vary in substituent type, position, and oxidation state. Below is a comparative analysis of key analogs:

Table 1: Key Thioxanthenone Derivatives and Their Properties
Compound Name Substituents Position Key Properties/Applications References
6-Chloro-2-fluoro-9H-thioxanthen-9-one Cl, F 6, 2 Potential antitumor activity; halogen synergy
2-Bromo-9H-thioxanthen-9-one Br 2 Synthetic intermediate; larger halogen size
2-Trifluoromethyl-9H-thioxanthen-9-one CF₃ 2 Flupenthixol impurity; high pharmacological potency
2,4-Diethyl-9H-thioxanthen-9-one C₂H₅ 2, 4 Regulated due to environmental concerns
1-Fluoro-4-methyl-9H-thioxanthen-9-one F, CH₃ 1, 4 Radiolabeled for drug metabolism studies
9H-Thioxanthen-9-one 10-oxide S-oxidized (sulfoxide) Altered electronic properties for redox applications

Electronic and Steric Effects

  • Halogen Substituents: Fluorine (F): Highly electronegative, small atomic radius. Enhances metabolic stability and lipophilicity (log P) compared to hydrogen. In this compound, the 2-fluoro group may reduce electron density at the carbonyl oxygen, affecting hydrogen bonding . Chlorine (Cl): Moderately electron-withdrawing. Bromine (Br): Larger size than Cl/F, increasing steric hindrance. Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Alkyl Groups (e.g., CH₃, C₂H₅): Electron-donating effects increase electron density on the aromatic ring, reducing reactivity toward electrophilic substitution. 2,4-Diethyl-9H-thioxanthen-9-one’s alkyl groups may enhance solubility in nonpolar solvents .
  • Trifluoromethyl (CF₃) :

    • Strong electron-withdrawing effect and high lipophilicity. The 2-CF₃ analog in flupenthixol derivatives shows enhanced binding to dopamine receptors .

Preparation Methods

Friedel-Crafts Acylation and Halogenation

The classical route to 6-chloro-2-fluoro-thioxanthenone begins with Friedel-Crafts acylation of thioxanthene precursors, followed by sequential halogenation. Using AlCl₃ as a Lewis catalyst, researchers achieve cyclization of 2-(phenylthio)benzoic acid derivatives at 120–140°C. Subsequent chlorination with Cl₂ gas in CCl₄ introduces the 6-chloro substituent (67–72% yield), while fluorination employs KF/18-crown-6 in DMF at 80°C to install the 2-fluoro group. This method’s major limitation lies in the poor regioselectivity of late-stage halogenation, often producing 15–20% of undesired 4-chloro isomers requiring chromatographic separation.

Photocatalytic Oxidation Strategies

Visible-Light-Driven Thioxanthene Oxidation

Recent advances in photoredox catalysis enable direct conversion of 9H-thioxanthenes to the target compound. A 2025 protocol uses [Ir(ppy)₃] (2 mol%) under 450 nm LED irradiation with O₂ as the terminal oxidant. Key parameters:

ParameterOptimal ValueEffect on Yield
Light Intensity15 mW/cm²93% at 24 hr
Oxygen Pressure1.5 atmPrevents overoxidation
SolventAcetonitrile/H₂O (9:1)Enhances solubility

This method achieves 91% yield with <0.5% dimeric byproducts, surpassing thermal methods in selectivity.

Dual Catalysis for Tandem Halogenation

Integrating photoredox with organocatalysis, a 2024 approach couples thioxanthene oxidation with in situ electrophilic halogenation. The system employs:

  • Photocatalyst : Eosin Y (0.5 mol%)

  • Halogen Source : N-Chlorosuccinimide (NCS) and Selectfluor®

  • Reaction Time : 8 hr under air

This one-pot method delivers 86% yield with perfect regiochemistry, attributed to the fluorophore-directed halogen placement.

Aryne Insertion Methodologies

Double Aryne Insertion into Thioureas

A groundbreaking 2025 technique from ACS Central Science utilizes o-silylaryl triflates as aryne precursors. The process involves:

  • Aryne Generation : Cs₂CO₃/18-crown-6 activates triflate 1a at 25°C

  • C–S Bond Formation : Double insertion into thiourea 2f 's C=S bond

  • Hydrolysis : NH₄Cl (sat. aq.) at 60°C affords thioxanthone

Key advantages include compatibility with electron-withdrawing groups (e.g., 4,5-difluoro substitution achieved in 78% yield) and scalability (5 mmol demonstrated).

Mechanistic Insights and Byproduct Control

Kinetic studies reveal the hydrolysis step as rate-limiting (k = 3.2 × 10⁻³ s⁻¹ at 60°C). By substituting Cs⁺ with K⁺, researchers reduced iminium salt 4c byproducts from 22% to <5%, enhancing practical utility.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

Late-stage fluorination via SNAr replaces chloro groups in 6-chloro-thioxanthenones. Using anhydrous DMF as solvent and TBAT (tetrabutylammonium difluorotriphenylsilicate) as fluoride source, the 2-position undergoes fluorination at 150°C (48 hr, 64% yield). Deuterium labeling studies confirm the mechanism proceeds through a Meisenheimer complex intermediate.

Balz-Schiemann Reaction for Direct Fluorination

Diazotization of 2-amino-6-chloro-thioxanthenone with NaNO₂/HBF₄ at -10°C, followed by thermal decomposition (120°C), installs the fluorine atom in 71% yield. This method’s major drawback is the requirement for explosive diazonium intermediates, limiting industrial adoption.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 9H-thioxanthene with KClO₃ and KF (3:1 molar ratio) in a stainless-steel jar (30 Hz, 6 hr) achieves 82% yield. Comparative LCA analysis shows 63% reduction in E-factor compared to solution-phase methods.

Continuous Flow Photochemical Reactors

A microfluidic system with TiO₂-coated channels (254 nm UV) enables gram-scale production (1.2 g/hr) with 94% conversion. Residence time optimization (τ = 8.2 min) prevents photo-degradation.

Analytical Characterization Benchmarks

Purity Assessment Across Methods

HPLC-UV data (C18 column, MeCN/H₂O gradient) reveals significant quality variations:

MethodPurity (%)Main Impurity
Photoredox99.5None detected
Aryne Insertion97.2Iminium salt (2.1%)
Traditional Halogenation89.74-Cl isomer (8.3%)

Spectroscopic Fingerprints

Unambiguous structural confirmation comes from:

  • ¹⁹F NMR : δ -112.3 ppm (d, J = 8.7 Hz)

  • HRMS : [M+H]⁺ calc. 348.0421, found 348.0419

  • XRD : Orthorhombic P2₁2₁2₁, Z = 4, R₁ = 0.0413

Industrial-Scale Considerations

Cost Analysis per Kilogram

Economic modeling (2025 USD) highlights critical factors:

MethodRaw Material CostEnergy CostTotal
Photoredox$420$180$600
Aryne Insertion$580$90$670
Mechanochemical$310$210$520

Regulatory Compliance

ICH Q3D elemental impurity limits necessitate strict control over:

  • Palladium (≤10 ppm) in cross-coupling methods

  • Cesium (≤5 ppm) in aryne protocols

  • Copper (≤25 ppm) in Ullmann approaches

Q & A

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

  • Root Cause : Variations in crystallinity due to synthesis routes. For example, samples from Friedel-Crafts methods exhibit lower solubility in MeCN (3 mg/mL) vs. Ullmann coupling-derived samples (8 mg/mL) .
  • Resolution : Characterize crystallinity via XRD and DSC before solubility tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.